molecular formula C24H33NO9 B561703 8-Methoxycarbonyloctyl-2-deoxy-2-phthalimido-beta-D-glucopyranoside CAS No. 106445-25-4

8-Methoxycarbonyloctyl-2-deoxy-2-phthalimido-beta-D-glucopyranoside

Cat. No.: B561703
CAS No.: 106445-25-4
M. Wt: 479.526
InChI Key: XQXURBAYRULXDR-RQKICWOHSA-N
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Description

8-Methoxycarbonyloctyl-2-deoxy-2-phthalimido-beta-D-glucopyranoside is a biochemical reagent used primarily in glycobiology research. Glycobiology is the study of the structure, synthesis, biology, and evolution of sugars (glycans). This compound is particularly useful in studying carbohydrate chemistry, glycan formation and degradation, protein-glycan recognition, and the role of glycans in biological systems .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methoxycarbonyloctyl-2-deoxy-2-phthalimido-beta-D-glucopyranoside involves multiple steps, including the protection and deprotection of functional groups, glycosylation reactions, and purification processes. One common synthetic route includes the following steps:

    Protection of Hydroxyl Groups: The hydroxyl groups of the glucose molecule are protected using suitable protecting groups such as benzyl or acetyl groups.

    Glycosylation: The protected glucose derivative undergoes glycosylation with 8-methoxycarbonyloctyl alcohol in the presence of a glycosyl donor and a promoter like silver trifluoromethanesulfonate.

    Deprotection: The protecting groups are removed under specific conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. This involves the use of large-scale reactors, automated purification systems, and stringent quality control measures to ensure consistency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

8-Methoxycarbonyloctyl-2-deoxy-2-phthalimido-beta-D-glucopyranoside undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols .

Scientific Research Applications

8-Methoxycarbonyloctyl-2-deoxy-2-phthalimido-beta-D-glucopyranoside is widely used in scientific research, particularly in the following areas:

Mechanism of Action

The mechanism of action of 8-Methoxycarbonyloctyl-2-deoxy-2-phthalimido-beta-D-glucopyranoside involves its interaction with specific molecular targets, such as enzymes involved in glycan synthesis and degradation. The compound can inhibit or modify the activity of these enzymes, thereby affecting glycan structures and functions. The exact pathways and molecular targets depend on the specific application and experimental conditions .

Comparison with Similar Compounds

8-Methoxycarbonyloctyl-2-deoxy-2-phthalimido-beta-D-glucopyranoside is unique due to its specific structure and functional groups, which make it particularly useful in glycobiology research. Similar compounds include:

    Octyl-beta-D-glucopyranoside: A nonionic surfactant used in membrane protein studies.

    Methyl-beta-D-glucopyranoside: A simple glycoside used in various biochemical assays.

    2-Deoxy-2-phthalimido-beta-D-glucopyranoside: A derivative used in glycosylation studies.

These compounds share some structural similarities but differ in their specific functional groups and applications, highlighting the unique properties of this compound .

Properties

IUPAC Name

methyl 9-[(2R,3R,4R,5S,6R)-3-(1,3-dioxoisoindol-2-yl)-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxynonanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H33NO9/c1-32-18(27)12-6-4-2-3-5-9-13-33-24-19(21(29)20(28)17(14-26)34-24)25-22(30)15-10-7-8-11-16(15)23(25)31/h7-8,10-11,17,19-21,24,26,28-29H,2-6,9,12-14H2,1H3/t17-,19-,20-,21-,24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQXURBAYRULXDR-RQKICWOHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCCCCCCOC1C(C(C(C(O1)CO)O)O)N2C(=O)C3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)CCCCCCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)N2C(=O)C3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33NO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80857978
Record name Methyl 9-{[2-deoxy-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-beta-D-glucopyranosyl]oxy}nonanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80857978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

479.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106445-25-4
Record name Methyl 9-{[2-deoxy-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-beta-D-glucopyranosyl]oxy}nonanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80857978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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